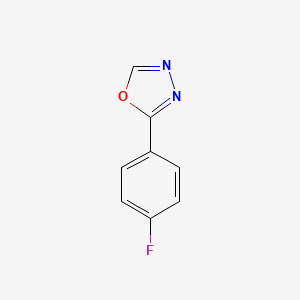

2-(4-Fluorophenyl)-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBZGWGEKBKTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Fluorophenyl 1,3,4 Oxadiazole and Its Analogues

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic analysis is the cornerstone for the structural elucidation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete picture of the molecular structure.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For derivatives of 2-(4-fluorophenyl)-1,3,4-oxadiazole, ¹H NMR, ¹³C NMR, and sometimes ¹⁹F NMR are used.

¹H NMR: In the proton NMR spectrum of a typical this compound derivative, the aromatic protons of the 4-fluorophenyl ring appear as multiplets or distinct doublets and triplets, usually in the range of δ 7.0-8.5 ppm. For instance, in the spectrum of 1-(4-Fluorophenyl)-2-((5-(2-(4-morpholinophenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one, the protons of the 4-fluorophenyl group appear as a triplet at δ 7.44 ppm and a multiplet between δ 8.18-8.06 ppm. acs.orgacs.org For the parent compound, this compound, a characteristic singlet for the lone proton on the oxadiazole ring (at C5) would be expected at a downfield chemical shift, typically above δ 8.5 ppm, due to the deshielding effect of the heterocyclic ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the 1,3,4-oxadiazole (B1194373) ring are highly deshielded and typically resonate at δ > 150 ppm. For example, in a series of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles, the oxadiazole carbons were found in the δ 151-162 ppm range. nih.gov The carbon atoms of the fluorophenyl ring show characteristic chemical shifts, with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorine-containing compounds. A single signal is expected for the 2-(4-fluorophenyl) moiety. In the related compound, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, this signal appears at approximately -111 ppm. nih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound Analogues This table is interactive. Column headers can be clicked to sort data.

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment |

|---|---|---|---|

| 1-(4-Fluorophenyl)-2-((5-(2-(4-morpholinophenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one acs.orgacs.org | DMSO-d₆ | 8.18 (t, J = 6.16 Hz, 2H), 7.44 (t, J = 8.49 Hz, 2H) | Aromatic protons (4-Fluorophenyl group) |

| 2-((4-Fluorophenyl)sulfonyl)-5-phenyl-1,3,4-oxadiazole nih.gov | CDCl₃ | 7.66 (d, 2H), 7.17 (d, J = 8.7 Hz, 2H) | Aromatic protons (4-Fluorophenyl group) |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole nih.gov | DMSO-d₆ | 8.21–8.16 (m, 2H), 7.39–7.34 (m, 2H) | Aromatic protons (4-Fluorophenyl group) |

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectra of 1,3,4-oxadiazole derivatives show several characteristic absorption bands.

Key absorptions include:

C=N stretching: This appears in the region of 1615-1550 cm⁻¹.

C-O-C stretching: The ether-like linkage within the oxadiazole ring typically shows strong absorptions around 1250-1150 cm⁻¹ and 1070-1020 cm⁻¹.

Aromatic C=C stretching: These are observed in the 1600-1450 cm⁻¹ region.

C-F stretching: A strong absorption band for the aryl-fluoride bond is expected in the 1250-1100 cm⁻¹ range.

For example, the experimental FT-IR spectrum of the analogue 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) shows prominent peaks that align with these expected regions, confirming the presence of the core structure. ajchem-a.com Similarly, for 2-((4-fluorophenyl)sulfonyl)-5-phenyl-1,3,4-oxadiazole, a band at 766 cm⁻¹ was assigned to the C-F stretch, along with aromatic and C=N stretching vibrations. nih.gov

Table 2: Key Infrared Absorption Frequencies for this compound Analogues This table is interactive. Column headers can be clicked to sort data.

| Compound | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| 2-((4-Fluorophenyl)sulfonyl)-5-phenyl-1,3,4-oxadiazole nih.gov | 3098 | Aromatic C-H stretch |

| 1607, 1530, 1478 | Aromatic C=C stretch | |

| 1350 | C=N stretch | |

| 1238 | N-N stretch | |

| 766 | C-F stretch | |

| 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole nist.gov | ~1610, 1580, 1490 | Aromatic C=C stretch |

| ~1070 | C-O-C stretch | |

| ~760 | C-F stretch |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula. In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺) is a key identifier. For this compound (C₈H₅FN₂O), the exact molecular weight is 176.04 g/mol , and a molecular ion peak at m/z = 176 would be expected.

The fragmentation pattern is also characteristic. Oxadiazole rings can undergo specific cleavage pathways. nih.gov Common fragments for the target compound would likely include the 4-fluorobenzoyl cation (m/z = 123) and the 4-fluorophenyl cation (m/z = 95). High-Resolution Mass Spectrometry (HRMS) is often used to confirm the elemental composition by providing a highly accurate mass measurement. For instance, predicted data for the related 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (B1608926) shows an expected [M+H]⁺ peak at m/z = 213.02255. uni.lu

Elemental Composition Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values to verify the empirical formula and assess the purity of the synthesized compound.

For This compound , with the molecular formula C₈H₅FN₂O :

Molecular Weight: 176.14 g/mol

Theoretical Composition:

Carbon (C): 54.55%

Hydrogen (H): 2.86%

Fluorine (F): 10.79%

Nitrogen (N): 15.90%

Oxygen (O): 9.08%

In published research on related oxadiazole derivatives, the experimentally found elemental analysis values typically agree with the calculated values to within ±0.4%, which is the accepted standard for confirming the purity and correct composition of the synthesized compounds. nih.govresearchgate.net

Pharmacological Profile and Biological Activities of 2 4 Fluorophenyl 1,3,4 Oxadiazole Derivatives

Anticancer and Antitumor Activities

The 1,3,4-oxadiazole (B1194373) nucleus is a key pharmacophore that imparts potent anticancer properties to its derivatives. nih.govijfmr.com These compounds have been extensively studied for their ability to inhibit the growth of various cancer cell lines, with many derivatives showing efficacy comparable or superior to existing anticancer drugs. nih.govsci-hub.se

Cytotoxicity Evaluation in Human Cancer Cell Lines

Derivatives of 2-(4-fluorophenyl)-1,3,4-oxadiazole have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines. The table below summarizes the inhibitory concentrations (IC₅₀) of various derivatives against different cell lines.

| Derivative Type | Cell Line | IC₅₀ (µM) | Reference |

| 5-pyridyl-1,3,4-oxadiazoles | Caco-2 | 2.3 | sci-hub.se |

| 1,3,4-Oxadiazole-thioether | HepG2 | 0.7 ± 0.2 | sci-hub.se |

| 1,3,4-Oxadiazole-thioether | MCF-7 | 18.3 ± 1.4 | sci-hub.se |

| 1,3,4-Oxadiazole-thioether | SGC-7901 | 30.0 ± 1.2 | sci-hub.se |

| Phenylpiperazine derivatives | HepG2 | Not specified, but most effective | nih.gov |

| Phenylpiperazine derivatives | HeLa | Not specified | nih.gov |

| Phenylpiperazine derivatives | SW1116 | Not specified | nih.gov |

| Phenylpiperazine derivatives | BGC823 | Not specified | nih.gov |

| Asymmetric disulphides | SMMC-7721 (Liver) | Strong inhibition | nih.gov |

| Asymmetric disulphides | HeLa (Cervix) | Strong inhibition (Compound 41) | nih.gov |

| Asymmetric disulphides | A549 (Lung) | Comparable activity to SMMC-7721 | nih.gov |

| Ferulic and caffeic acid-based 1,3,4-oxadiazoles | U87 (Glioblastoma) | 35.1 | medipol.edu.tr |

| Ferulic and caffeic acid-based 1,3,4-oxadiazoles | T98G (Glioblastoma) | 34.4 | medipol.edu.tr |

| Ferulic and caffeic acid-based 1,3,4-oxadiazoles | LN229 (Glioblastoma) | 37.9 | medipol.edu.tr |

| Ferulic and caffeic acid-based 1,3,4-oxadiazoles | A549 (Lung) | 18.3 | medipol.edu.trtrdizin.gov.tr |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | A549 | <0.14 | acs.org |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide | A549 | 1.59 | acs.org |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(p-tolyl)acetamide | A549 | 1.80 | acs.org |

| 1,3,4-Oxadiazole derivatives | HeLa | Potential cytotoxicity | nih.gov |

| 1,3,4-Oxadiazole derivatives | A549 | Potential cytotoxicity | nih.gov |

| 1,3,4-Oxadiazole derivatives | Hep-2 | Considerable cytotoxic effect | nih.gov |

Mechanisms of Antiproliferative Action

The anticancer effects of this compound derivatives are attributed to several mechanisms, including enzyme and receptor inhibition, and the induction of apoptosis. nih.govnih.gov

These compounds have been shown to inhibit various enzymes crucial for cancer cell proliferation and survival. nih.gov

Thymidylate Synthase (TS): Certain 1,3,4-oxadiazole-thioether derivatives act as inhibitors of thymidylate synthase. For instance, a derivative with a nitro substituent demonstrated significant in vitro anticancer potency against HepG2, MCF-7, and SGC-7901 cancer cells. sci-hub.se Another study highlighted a thioether derivative of 1,3,4-oxadiazole as a thymidylate synthase inhibitor, with one compound showing potent activity against several cancer cell lines. mdpi.com

Histone Deacetylase (HDAC): HDAC inhibitors are a newer class of anticancer agents that promote cell death and apoptosis. nih.gov Some 1,3,4-oxadiazole derivatives have been identified as HDAC inhibitors. nih.govneliti.com

Topoisomerase II: This enzyme is another target for 1,3,4-oxadiazole derivatives in exerting their anticancer effects. nih.gov

Telomerase: Telomerase is an enzyme essential for maintaining telomere length and is a key target in cancer therapy. sci-hub.se Quinoline analogs possessing a 1,3,4-oxadiazole moiety have shown potential as telomerase inhibitors. sci-hub.se Specifically, derivatives with a fluoro or chloro substituent exhibited the highest anticancer activities and were suggested as lead compounds for developing new telomerase inhibitors. sci-hub.se Additionally, certain 1,4-benzodioxan derivatives containing a 1,3,4-oxadiazole moiety have been found to have potent telomerase inhibitory action. nih.govmdpi.com

Thymidine (B127349) Phosphorylase: Some 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives have shown inhibitory activity against thymidine phosphorylase, contributing to their anticancer potential against breast cancer cell lines. mdpi.com

Inhibition of receptor tyrosine kinases (RTKs) is a critical strategy in targeted cancer therapy. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 plays a vital role in angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov Pyrrolotriazine derivatives of 1,3,4-oxadiazole have been identified as potent inhibitors of VEGFR-2. nih.govresearchgate.net In another study, new morpholine-benzimidazole-oxadiazole derivatives were synthesized and evaluated as potential anticancer agents, with some compounds showing potent VEGFR-2 inhibition. acs.org

Epidermal Growth Factor Receptor (EGFR): EGFR is another important RTK involved in cell proliferation and survival. nih.gov Some bis-5-mercapto-1,3,4-oxadiazole derivatives have demonstrated significant inhibitory activity against EGFR tyrosine kinase. nih.gov Furthermore, novel hybrids of 1,3,4-oxadiazole, thio-methyl, and 1,2,3-triazole have been developed as potential EGFR inhibitors, with one compound showing considerable suppression of EGFR and inducing apoptosis in HePG-2 cells. bohrium.comresearchgate.net A series of 1,2,4-oxadiazole (B8745197) derivatives have also been identified as EGFR inhibitors, with some compounds showing activity against both wild-type and mutant forms of the receptor. scienceopen.comrsc.org

Inducing apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells.

Mitochondrial-Mediated Apoptosis: Several studies have shown that 1,3,4-oxadiazole derivatives can induce apoptosis through the mitochondrial pathway. nih.gov For example, selected derivatives were found to cause DNA fragmentation and the formation of apoptotic bodies in cancer cells. nih.gov The involvement of the mitochondrial pathway was confirmed by observing changes in mitochondrial membrane potential. nih.gov Furthermore, certain Mannich bases of 2-thioxo-1,3,4-oxadiazole analogues have demonstrated proapoptotic activity in various cancer cell lines. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, 1,3,4-oxadiazole derivatives exhibit a wide range of antimicrobial activities, including antibacterial, antifungal, and antiviral effects. nih.govnih.govwjpps.com The emergence of antimicrobial resistance has spurred the search for new compounds, and 1,3,4-oxadiazoles have shown promise in this area. nih.gov

Derivatives have been synthesized and tested against various microbial strains. For example, norfloxacin (B1679917) derivatives containing a 1,3,4-oxadiazole ring have shown excellent antibacterial activity against S. aureus. nih.gov Amino derivatives of 1,3,4-oxadiazole have also demonstrated antibacterial effects against several bacterial strains. nih.govmdpi.com Furthermore, some 2,5-disubstituted 1,3,4-oxadiazoles have displayed potent antifungal activity, in some cases exceeding that of the standard drug fluconazole. nih.gov Antiviral activity against the influenza virus has also been reported for certain 1,3,4-oxadiazole derivatives. nih.gov

Antibacterial Efficacy

Derivatives of this compound have shown notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria.

One particular derivative, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391), demonstrated significant potential. nih.govmdpi.com It exhibited stronger activity against Escherichia coli and Staphylococcus pneumoniae than the standard antibiotic ampicillin. nih.govmdpi.com Furthermore, it was found to be highly active against Pseudomonas aeruginosa, showing over 100 times the potency of ampicillin. nih.govmdpi.com

Other studies have highlighted the broad-spectrum antibacterial action of various this compound derivatives against pathogens such as Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, and Clostridium tetani. nih.govacs.org The incorporation of this heterocyclic moiety into other antibacterial agents, like quinolones, has also been explored to enhance their activity. nih.gov For instance, a compound containing a 1,3,4-oxadiazole ring showed activity against Pseudomonas aeruginosa and Staphylococcus aureus that was comparable or even stronger than ciprofloxacin (B1669076) and amoxicillin. nih.gov

The antibacterial mechanism of some 1,3,4-oxadiazole derivatives has been linked to the inhibition of essential cellular pathways. For example, some derivatives have been identified as inhibitors of lipoteichoic acid (LTA) synthesis in Gram-positive bacteria, a crucial component of their cell wall. acs.orgnih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Escherichia coli | Stronger than ampicillin | nih.govmdpi.com |

| Staphylococcus pneumoniae | Stronger than ampicillin | nih.govmdpi.com |

| Pseudomonas aeruginosa | Over 100 times stronger than ampicillin | nih.govmdpi.com |

| Staphylococcus aureus | Active | nih.govacs.org |

| Bacillus subtilis | Active | nih.gov |

| Salmonella typhi | Active | nih.gov |

| Clostridium tetani | Active | nih.gov |

Antifungal Efficacy

The antifungal potential of this compound derivatives has been investigated against several pathogenic fungi.

The derivative 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol not only showed potent antibacterial activity but also exhibited better antifungal activity against Aspergillus fumigatus than the commonly used antifungal drug terbinafine. nih.govmdpi.com

Other studies have demonstrated the efficacy of 1,3,4-oxadiazole derivatives against Candida albicans, a major opportunistic fungal pathogen. frontiersin.orgnih.gov Certain compounds from this class were found to have a minimum inhibitory concentration (MIC) of 32 μg/ml against C. albicans. frontiersin.org Some derivatives have also shown a fungicidal profile and promising anti-biofilm activity, suggesting their potential in treating invasive candidiasis. nih.gov

Research has also explored the antifungal activity of these derivatives against plant pathogenic fungi, such as Rhizoctonia solani, indicating a broader spectrum of application. mdpi.comfrontiersin.org

Table 2: Antifungal Activity of this compound Derivatives

| Fungal Strain | Activity | Reference |

|---|---|---|

| Aspergillus fumigatus | Better than terbinafine | nih.govmdpi.com |

| Candida albicans | MIC of 32 μg/ml | frontiersin.org |

| Rhizoctonia solani | Active | mdpi.comfrontiersin.org |

Antitubercular Potential and Synergy Studies

Derivatives of 1,3,4-oxadiazole have emerged as a promising class of compounds in the search for new antitubercular agents to combat the growing threat of drug-resistant Mycobacterium tuberculosis.

Several studies have reported the significant antitubercular activity of 1,3,4-oxadiazole derivatives. nih.govmdpi.comresearchgate.net The replacement of a phenyl group with other heterocyclic rings, such as furan (B31954) or thiophene, in some 1,3,4-oxadiazole structures has been shown to significantly increase their antitubercular activity. unav.edu

Furthermore, research has focused on S-substituted 1,3,4-oxadiazole-2-thiols, with some derivatives demonstrating much stronger effects against M. tuberculosis than the first-line drug isoniazid. mdpi.com These compounds also displayed activity against nontuberculous mycobacteria like M. kansasii. mdpi.com Simple 5-substituted 2-mercapto-1,3,4-oxadiazole derivatives have also shown strong inhibitory activity against M. tuberculosis H37Rv, including strains resistant to common antitubercular drugs. mdpi.com

Table 3: Antitubercular Activity of 1,3,4-Oxadiazole Derivatives

| Mycobacterial Strain | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Significant activity, some stronger than isoniazid | nih.govmdpi.comunav.edu |

| M. kansasii | Active | mdpi.com |

| M. smegmatis | Active | nih.gov |

Anti-inflammatory and Analgesic Activities

The 1,3,4-oxadiazole scaffold is a key feature in many compounds exhibiting anti-inflammatory and analgesic properties.

Cyclooxygenase-2 (COX-2) Inhibition

Several 1,3,4-oxadiazole derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Diaryl-substituted 1,3,4-oxadiazoles have shown significant and selective COX-2 inhibition over COX-1. nih.gov

Modulation of Inflammatory Mediators

Beyond COX-2 inhibition, 1,3,4-oxadiazole derivatives have been shown to modulate other key inflammatory mediators. Studies have demonstrated their ability to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6). nih.govnih.gov Furthermore, these compounds have been found to suppress the generation of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide-activated macrophages, indicating their potential to mitigate oxidative stress associated with inflammation. nih.gov

Table 4: Anti-inflammatory and Analgesic Activities of 1,3,4-Oxadiazole Derivatives

| Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Selective COX-2 Inhibition | nih.govnih.gov |

| Anti-inflammatory | Inhibition of IL-6, NO, and ROS production | nih.gov |

| Analgesic | Associated with anti-inflammatory action | ejbps.com |

Anticonvulsant Activities

Derivatives of 1,3,4-oxadiazole have been extensively investigated for their potential as anticonvulsant agents. nih.govresearchgate.netthieme-connect.comnih.gov

Research has shown that the introduction of specific substituents on the 1,3,4-oxadiazole ring can lead to potent anticonvulsant effects. nih.gov For example, the introduction of an amino substituent at position 5 of the 1,3,4-oxadiazole ring has been shown to generate compounds with respectable anticonvulsant activity. nih.gov The mechanism of action for some of these derivatives is believed to involve interaction with the benzodiazepine (B76468) binding site on the GABAA receptor. nih.gov

In various preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, 1,3,4-oxadiazole derivatives have demonstrated significant protection against seizures. researchgate.netthieme-connect.comnih.gov Some compounds have shown anticonvulsant activity greater than that of established drugs like carbamazepine (B1668303) and ethosuximide. nih.gov The presence of a 4-fluorophenyl group is often a key structural feature in these active compounds.

Table 5: Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives

| Test Model | Activity | Reference |

|---|---|---|

| Maximal Electroshock (MES) | Significant protection | researchgate.netthieme-connect.comnih.gov |

| Subcutaneous Pentylenetetrazole (scPTZ) | Significant protection | researchgate.netthieme-connect.comnih.gov |

Antiviral Activities (e.g., Integrase Inhibition for HIV)

The 1,3,4-oxadiazole nucleus is a key structural component in the development of antiviral agents, particularly as inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1) integrase. nih.govresearchgate.net This enzyme is critical for the replication of the virus as it facilitates the integration of viral DNA into the host cell's genome. nih.gov The inhibition of this process is a validated strategy for antiviral therapy.

Research has demonstrated that combining a 1,3,4-oxadiazole ring with an 8-hydroxy-1,6-naphthyridine system can produce potent enzymatic and antiviral activity by inhibiting viral DNA integration. nih.gov Structure-activity relationship (SAR) studies of the C5 position of the naphthyridine ring have led to the identification of analogs with low nanomolar potency and a strong therapeutic index. nih.gov The 1,3,4-oxadiazole heterocycle is effective as a metal-chelating motif, which is crucial for its inhibitory action against the integrase enzyme. nih.gov

Furthermore, studies have explored 2,5-diaryl-1,3,4-oxadiazoles as potential agents for the treatment of HIV infection. researchgate.net The development of these compounds is part of a broader effort to find new structures to which microbes, including viruses, would be sensitive, addressing the ongoing challenge of antimicrobial resistance. researchgate.net For instance, the commercially available drug Raltegravir, an integrase inhibitor used in HIV treatment, features the 1,3,4-oxadiazole ring in its structure, underscoring the therapeutic importance of this scaffold in antiviral drug design. researchgate.netnih.gov

Other Investigated Biological Activities

Beyond their antiviral properties, derivatives of this compound have been investigated for a multitude of other biological activities, ranging from antioxidant and neuroprotective effects to applications in agriculture.

Several studies have highlighted the antioxidant capabilities of 1,3,4-oxadiazole derivatives. These compounds are evaluated for their ability to scavenge free radicals, which are implicated in oxidative stress-related cellular damage. The antioxidant potential is often assessed using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. pnrjournal.com

In one study, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized from flurbiprofen (B1673479) with the goal of reducing oxidative stress. mdpi.com The derivative designated Ox-6f, which contains a 4-chlorophenyl anilide moiety, demonstrated significant antioxidant potential, with an 80.23% inhibition of the DPPH free radical at a concentration of 100 µg/mL. mdpi.com It also showed strong scavenging of nitric oxide (NO) free radicals (83.88% inhibition). mdpi.com Another study found that a 5-(furan-2-yl)-1,3,4-oxadiazole derivative, compound 9, exhibited higher antioxidant activity than the standard, ascorbic acid. pnrjournal.com

Table 1: Antioxidant Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Ox-6f | DPPH | 25.35 | mdpi.com |

| Ox-6f | NO Scavenging | 27.32 | mdpi.com |

| Compound 9 | DPPH | 18.56 | pnrjournal.com |

| Ascorbic Acid (Standard) | DPPH | 6.13 | mdpi.com |

| Ascorbic Acid (Standard) | NO Scavenging | 19.81 | mdpi.com |

| Ascorbic Acid (Standard) | DPPH | 23.22 | pnrjournal.com |

Glycogen synthase kinase-3beta (GSK-3β) is a key enzyme implicated in the pathology of Alzheimer's disease (AD). It is responsible for the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles (NFTs), a hallmark of AD. researchgate.netproquest.com Consequently, inhibiting GSK-3β is a promising therapeutic strategy.

Derivatives of 1,3,4-oxadiazole have emerged as potent and selective inhibitors of GSK-3β. researchgate.net A series of novel 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives were designed and evaluated for their GSK-3β inhibitory activity. nih.gov Compounds from this series demonstrated significant potency. Notably, compound 10b dramatically reduced amyloid-beta (Aβ)-induced tau hyperphosphorylation at the cellular level. nih.gov Another study on oxadiazole scaffolds also identified potent GSK-3 inhibitors, with compound 26d showing an IC₅₀ of 17 nM for GSK-3β. researchgate.net These findings underscore the potential of oxadiazole derivatives as lead compounds for developing new treatments for Alzheimer's disease. nih.govnih.gov

Table 2: GSK-3β Inhibitory Activity of Selected Oxadiazole Derivatives

| Compound | GSK-3β IC₅₀ (µM) | Reference |

|---|---|---|

| 5e | 1.52 | nih.gov |

| 10b | 0.19 | nih.gov |

| 26d | 0.017 | researchgate.net |

The 1,3,4-oxadiazole scaffold has been utilized to develop new agrochemicals for controlling a range of pests and plant diseases. Fungal diseases in major crops like maize can limit yield and quality, and the development of resistance to existing fungicides necessitates the discovery of new active compounds. frontiersin.org

Research has shown that 1,3,4-oxadiazole derivatives possess significant fungicidal activity. A series of these compounds were tested against three major maize pathogens: Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. frontiersin.org Several derivatives exhibited potent activity against E. turcicum, with EC₅₀ values lower than the commercial fungicide carbendazim. frontiersin.org Another study found that 1,3,4-oxadiazole thioether compounds displayed good fungicidal activity against the plant pathogens Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov Certain derivatives from this class also showed some herbicidal effects. nih.gov In terms of insecticidal activity, oxadiazole-containing compounds have demonstrated 100% lethality against pests such as the diamondback moth (Plutella xylostella) and armyworm at concentrations of 100 mg L⁻¹. scielo.br

Table 3: Fungicidal Activity (EC₅₀) of Selected 1,3,4-Oxadiazole Derivatives Against Exserohilum turcicum

| Compound | EC₅₀ (µg/mL) | Reference |

|---|---|---|

| 4k | 50.48 | frontiersin.org |

| 5e | 47.56 | frontiersin.org |

| 5k | 32.25 | frontiersin.org |

| Carbendazim (Standard) | 102.83 | frontiersin.org |

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a critical role in the metabolism of neurotransmitters and are important targets for treating neurological disorders like depression and Parkinson's disease. nih.govmdpi.comfrontiersin.org The inhibition of MAO-B is particularly relevant for Parkinson's disease as it can increase dopamine (B1211576) levels in the brain. mdpi.comfrontiersin.org

Several series of 1,3,4-oxadiazole derivatives have been synthesized and evaluated as novel MAO inhibitors. nih.govnih.gov In one study, new 1,3,4-oxadiazole derivatives were tested for their ability to inhibit both MAO-A and MAO-B. nih.gov Several compounds displayed potent inhibitory effects on both enzymes. Specifically, compounds 4d , 4e , and 4g were identified as multi-target inhibitors of MAO-A, MAO-B, and acetylcholinesterase (AChE), another key enzyme in neurodegeneration. nih.gov Compound 4m showed highly potent and selective inhibition of MAO-A. nih.gov These findings suggest that the 1,3,4-oxadiazole scaffold is a promising framework for developing lead compounds for the treatment of neurological diseases. nih.govnih.gov

Table 4: MAO Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4c | 3.46 | 2.59 | nih.gov |

| 4d | 1.57 | 1.03 | nih.gov |

| 4e | 0.98 | 0.80 | nih.gov |

| 4g | 1.11 | 1.25 | nih.gov |

| 4j | 2.54 | 3.08 | nih.gov |

| 4k | 1.89 | 2.11 | nih.gov |

| 4m | 0.11 | 2.73 | nih.gov |

| 4n | 2.67 | 1.99 | nih.gov |

Neurodegenerative disorders are characterized by the progressive loss of neuronal function. Compounds that can protect neurons from damage are of significant therapeutic interest. Derivatives of 1,3,4-oxadiazole have demonstrated neuroprotective properties, often linked to their other biological activities.

For example, the GSK-3β inhibitors 5e and 10b , which are 1,2,4-oxadiazole derivatives, were found to exert a neuroprotective effect. nih.gov Compound 10b was shown to significantly reduce Aβ-induced Tau hyperphosphorylation, a key pathological event in Alzheimer's disease. nih.gov Furthermore, these compounds displayed good inhibitory effects on the formation of intracellular reactive oxygen species (ROS), suggesting that their neuroprotective action may also be mediated through antioxidant mechanisms. nih.gov The ability of these compounds to decrease oxidative stress is a critical aspect of their potential to halt the degenerative processes in neuronal cells. mdpi.com

Antihypertensive and Antidiabetic Effects

Derivatives of the this compound scaffold have been investigated for their potential to manage metabolic and cardiovascular disorders, primarily focusing on diabetes and to a lesser extent, hypertension. The inherent structural characteristics of the 1,3,4-oxadiazole ring, combined with substitutions like the 4-fluorophenyl group, make it a pharmacophore of interest in medicinal chemistry.

While the broader class of 1,3,4-oxadiazole derivatives is recognized for its wide range of biological activities, including antihypertensive properties, specific research with detailed in vivo blood pressure data for derivatives containing the 2-(4-fluorophenyl) moiety is limited in the available literature. However, the antidiabetic potential of these compounds has been more extensively documented, with research focusing on key enzymatic targets involved in glucose metabolism.

Antihypertensive Effects

The 1,3,4-oxadiazole nucleus is generally considered a promising scaffold for developing agents with cardiovascular activity. Some studies have noted that inhibiting certain enzymes, such as matrix metalloproteinases (MMPs) which are implicated in cardiovascular diseases like hypertension, is a potential mechanism of action for some oxadiazole derivatives. However, detailed studies that specifically evaluate and quantify the antihypertensive effects of this compound derivatives through in vivo models are not extensively reported.

Antidiabetic Effects

The primary strategy for the antidiabetic action of this compound derivatives involves the inhibition of key carbohydrate-hydrolyzing enzymes, namely α-amylase and α-glucosidase. nih.govnih.gov By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract is delayed, which in turn helps to lower postprandial blood glucose levels—a critical aspect of managing type 2 diabetes mellitus. nih.govnih.gov

Research Findings on Enzyme Inhibition

Several studies have synthesized and evaluated series of 1,3,4-oxadiazole derivatives, revealing significant inhibitory potential against α-glucosidase and α-amylase.

One study on quinoline–1,3,4-oxadiazole conjugates demonstrated that the position of substituents on the phenyl ring plays a crucial role in the inhibitory activity. A compound featuring a para-fluoro substituted benzyl (B1604629) group showed potent α-glucosidase inhibition, highlighting the favorable contribution of the fluorine atom at this position. mdpi.com The inhibitory potency was found to be dependent on the halogen's electronegativity and its position on the ring, with the para-substituted derivative being twice as potent as its meta-fluoro analogue. mdpi.com

Another research effort focused on new 2-thione-1,3,4-oxadiazole analogues. In this study, various derivatives were screened for their inhibitory action against both α-amylase and α-glucosidase. The results showed that compounds with specific substitutions exhibited strong inhibitory activity, with IC50 values comparable to the standard antidiabetic drugs acarbose (B1664774) and miglitol (B1676588). nih.gov For instance, a hydroxylated compound (5a) showed an IC50 value of 12.27±0.41 µg/ml against α-glucosidase, which was very close to the standard drug miglitol (IC50 = 11.47±0.02 µg/ml). nih.gov Similarly, an aryl derivative (5g) demonstrated an outstanding IC50 value of 13.09±0.06 µg/ml against the α-amylase enzyme. nih.gov

In Vivo Antidiabetic and Hypolipidemic Activity

The therapeutic potential of this class of compounds has also been validated in animal models. An in vivo study using a 1,3,4-oxadiazole derivative in alloxan-induced diabetic rats showed significant antihyperglycemic and hypolipidemic effects. nih.gov Following a 14-day treatment period, the derivative caused a marked reduction in blood glucose levels. Furthermore, it led to a significant decrease in glycated hemoglobin (HbA1c), a key indicator of long-term glycemic control. nih.gov The study also revealed beneficial effects on lipid profiles, with a notable reduction in serum cholesterol and triglycerides, addressing related metabolic complications of diabetes. nih.gov

These findings underscore the potential of 1,3,4-oxadiazole derivatives as lead structures for the development of new antidiabetic agents that can offer both glycemic control and beneficial effects on lipid metabolism. nih.govnih.gov

Structure Activity Relationship Sar Studies of 2 4 Fluorophenyl 1,3,4 Oxadiazole Derivatives

Influence of Substituents on the 1,3,4-Oxadiazole (B1194373) Core Pharmacological Activities

The pharmacological profile of 1,3,4-oxadiazole derivatives is significantly dictated by the nature of the substituents attached to its core. The introduction of different functional groups can modulate the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

Research has shown that the type and position of substituents on the aryl ring attached to the 1,3,4-oxadiazole core greatly influence the antimicrobial activity of the compounds. nih.gov For instance, in a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives of diclofenac (B195802) and naproxen, compounds bearing mono-substitutions like chloro (Cl), methoxy (B1213986) (OCH3), and nitro (NO2) on the phenyl ring exhibited maximum analgesic and anti-inflammatory activities. nih.gov

Furthermore, the presence of specific substituents can be key to enhancing certain biological activities. For example, methoxyl substituents have been found to be crucial for improving the antimycobacterial activity of 1,3,4-oxadiazole derivatives. nih.gov The introduction of a nitro group has been shown to enhance the antifungal activity of 1,3,4-oxadiazole-1,3,4-thiadiazole derivatives. nih.gov

The following table summarizes the influence of various substituents on the pharmacological activities of 1,3,4-oxadiazole derivatives based on several studies.

| Substituent | Position | Pharmacological Activity | Reference |

| Chloro (Cl) | Phenyl ring | Analgesic, Anti-inflammatory | nih.gov |

| Methoxy (OCH3) | Phenyl ring | Analgesic, Anti-inflammatory, Antimycobacterial | nih.govnih.gov |

| Nitro (NO2) | Phenyl ring | Analgesic, Anti-inflammatory, Antifungal | nih.govnih.gov |

Positional Effects of Fluorine and other Halogen Moieties on Bioactivity

The strategic placement of fluorine and other halogen atoms on the 2-phenyl ring of 1,3,4-oxadiazole derivatives plays a critical role in modulating their bioactivity. Halogens, particularly fluorine, can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding interactions with target proteins. researchgate.net

Studies have indicated that the para-position on the aryl ring is often preferred for substitution to enhance antimicrobial effects. nih.gov For instance, in a series of 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazole derivatives, the introduction of a fluorine atom at the para position of the benzylthio group was found to improve anticonvulsant activity. nih.gov Similarly, research on trifluoromethyl-1,3,4-oxadiazole amide derivatives revealed that the incorporation of halogen atoms at the 3rd and 4th positions of the phenyl ring amplified the antimicrobial potential. researchgate.net Specifically, a chlorine substituent at the 4th position of the phenyl ring substantially improved activity. researchgate.net

The table below illustrates the effect of halogen position on the bioactivity of 1,3,4-oxadiazole derivatives.

| Halogen | Position on Phenyl Ring | Effect on Bioactivity | Reference |

| Fluorine | para | Improved anticonvulsant activity | nih.gov |

| Halogen | 3rd and 4th | Amplified antimicrobial potential | researchgate.net |

| Chlorine | 4th | Substantially improved antimicrobial activity | researchgate.net |

Impact of Aromatic and Heteroaromatic Substitutions on Efficacy and Selectivity

Research has consistently shown that connecting an additional heterocyclic ring to the 1,3,4-oxadiazole core enhances the antimicrobial effect. nih.gov For example, antitubercular derivatives often incorporate a pyridine (B92270) ring, which is considered a key element for their activity. nih.gov Similarly, the hybridization of the 1,3,4-oxadiazole ring with a thieno[2,3-d]pyrimidine (B153573) scaffold, particularly those also containing a morpholine (B109124) or piperidine (B6355638) moiety, has resulted in compounds with strong antibacterial activity. nih.gov Another study highlighted a 2,5-disubstituted 3-acetyl-1,3,4-oxadiazole derivative containing a quinolin-4-yl substituent that showed potent activity against S. epidermidis. nih.gov

The following table provides examples of aromatic and heteroaromatic substitutions and their impact on the bioactivity of 1,3,4-oxadiazole derivatives.

| Aromatic/Heteroaromatic Substituent | Resulting Hybrid Structure | Observed Pharmacological Activity | Reference |

| Pyridine | 1,3,4-Oxadiazole-Pyridine | Enhanced antitubercular activity | nih.gov |

| Thieno[2,3-d]pyrimidine | 1,3,4-Oxadiazole-Thieno[2,3-d]pyrimidine | Strong antibacterial activity | nih.gov |

| Quinoline | 1,3,4-Oxadiazole-Quinoline | Potent activity against S. epidermidis | nih.gov |

Hybridization Strategies with Other Pharmacophores (e.g., Thiazolidinone, Pyrazine, Imidazolidine, Quinoline)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design. For 2-(4-Fluorophenyl)-1,3,4-oxadiazole, this approach has led to the development of novel derivatives with enhanced and diverse pharmacological activities.

Pyrazine: The synthesis of pyrazine-containing 1,3,4-oxadiazoles with a substituted azetidin-2-one (B1220530) ring has yielded compounds with potent antibacterial, antifungal, and antitubercular effects. nih.gov

Quinoline: A notable example is a 3-acetyl-2,5-disubstituted-1,3,4-oxadiazole derivative containing a quinolin-4-yl substituent, which demonstrated significantly stronger activity against S. epidermidis than the reference drug nitrofurantoin. nih.gov

Benzimidazole (B57391): The combination of 1,3,4-oxadiazole with a benzimidazole moiety has been explored, leading to the synthesis of morpholine-benzimidazole-oxadiazole derivatives. acs.orgacs.org Some of these hybrids have shown promising anticancer activity. acs.org

Chalcone: A series of 1,3,4-oxadiazole/chalcone hybrids were designed and synthesized, exhibiting promising anticancer activity, particularly against leukemia cell lines. nih.gov

The table below showcases various hybridization strategies and their resulting biological activities.

| Hybridizing Pharmacophore | Resulting Hybrid | Key Pharmacological Activities | Reference |

| Pyrazine/Azetidin-2-one | 1,3,4-Oxadiazole-Pyrazine-Azetidin-2-one | Antibacterial, Antifungal, Antitubercular | nih.gov |

| Quinoline | 1,3,4-Oxadiazole-Quinoline | Antibacterial (potent against S. epidermidis) | nih.gov |

| Benzimidazole/Morpholine | Morpholine-Benzimidazole-1,3,4-Oxadiazole | Anticancer | acs.orgacs.org |

| Chalcone | 1,3,4-Oxadiazole-Chalcone | Anticancer (Leukemia) | nih.gov |

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity. These models are invaluable for understanding the structural requirements for a desired pharmacological effect and for designing more potent analogs.

For 1,3,4-oxadiazole derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. For a series of 1,3,4-oxadiazol-2-one compounds, a statistically significant 3D-QSAR model was developed. mdpi.com The CoMFA model indicated that both steric and electrostatic fields were important for activity, with contributions of 54.1% and 45.9%, respectively. mdpi.com The CoMSIA model further highlighted the importance of electrostatic, steric, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com

In another study on 2,5-disubstituted-1,3,4-oxadiazole derivatives of diclofenac and naproxen, Hologram QSAR (HQSAR) and Topomer QSAR studies were performed to gain insights into the structural features contributing to their analgesic and anti-inflammatory activities. nih.gov These studies help in identifying key structural fragments that can be modified to enhance the desired biological response.

The development of robust QSAR models provides a predictive tool for the rational design of new this compound derivatives with improved therapeutic potential.

Computational and Theoretical Investigations of 2 4 Fluorophenyl 1,3,4 Oxadiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1,3,4-oxadiazole (B1194373) derivatives to elucidate their geometric and electronic properties. ajchem-a.comkbhgroup.in While extensive data on the parent 2-(4-fluorophenyl)-1,3,4-oxadiazole is limited, detailed DFT studies on very close analogs, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), offer significant insights. researchgate.netajchem-a.com These studies typically employ methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a 6-311++G(d,p) basis set, which has been shown to provide good agreement between theoretical and experimental data for this class of compounds. ajchem-a.comajchem-a.com

The first step in a DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For the analogous compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, calculations have determined the optimized structural parameters, including bond lengths and angles, in its ground state. ajchem-a.com The optimized structure was found to have C1 point group symmetry. ajchem-a.com Analysis of the bond lengths reveals that the C-N bonds within the oxadiazole ring (C9-N22 and C11-N23) are approximately 1.298 Å, indicating a clear double bond character. ajchem-a.com The bond lengths in the phenyl rings are calculated to be in the range of 1.386–1.403 Å. ajchem-a.com

| Bond | Calculated Bond Length (Å) |

|---|---|

| C9-N22 | 1.298 |

| C11-N23 | 1.298 |

| Phenyl Ring C-C (Range) | 1.386 - 1.403 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental for predicting a molecule's chemical reactivity. ajchem-a.com The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.com For the related compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large energy gap suggests that the compound possesses good kinetic stability. ajchem-a.comresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. kbhgroup.in The MEP map uses a color scale to represent different potential values: red indicates regions of most negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). In the analysis of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MEP surface shows that the most negative potential is located around the nitrogen atoms of the 1,3,4-oxadiazole ring, identifying them as the primary binding sites for electrophilic attack. ajchem-a.comkbhgroup.inajchem-a.com Conversely, the most positive potential is found on the hydrogen atoms. ajchem-a.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify a molecule's chemical stability and reactivity. nih.gov These descriptors, such as chemical hardness, softness, electronegativity, and chemical potential, provide a more detailed picture of the molecule's behavior in chemical reactions. The large HOMO-LUMO energy gap found for the analogous 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole is a strong indicator of its high kinetic stability. ajchem-a.comresearchgate.net Studies on other oxadiazole derivatives frequently analyze these descriptors to predict their biological activity and suitability as drug candidates. nih.gov

| Descriptor | Significance |

|---|---|

| Ionization Potential (IP) | Energy required to remove an electron. |

| Electron Affinity (EA) | Energy released when an electron is added. |

| Electronegativity (χ) | The power of an atom to attract electrons. |

| Chemical Hardness (η) | Resistance to change in electron configuration; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | Measures the ability of a species to accept electrons. |

Molecular Docking Studies

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a protein target. This technique is instrumental in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of a ligand's activity. The 1,3,4-oxadiazole scaffold, including derivatives of this compound, has been extensively studied via molecular docking against various cancer and neurodegenerative disease-related protein targets. nih.govhilarispublisher.comeu-jr.eu

VEGFR2 and EGFR: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR) are key tyrosine kinases involved in tumor angiogenesis and proliferation. nih.govnih.gov Numerous 1,3,4-oxadiazole derivatives have been investigated as potential inhibitors of these receptors. nih.govhilarispublisher.com Docking studies on a series of oxadiazoles (B1248032) showed that some derivatives are potent inhibitors of VEGFR2, with calculated binding energies as favorable as -48.89 kJ/mol. nih.govnih.gov In contrast, the same derivatives often show weaker binding to EGFR, suggesting a potential for selective VEGFR2 inhibition. nih.govnih.gov A study on 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, an extremely close analog of the title compound, revealed a docking score of -5.251 against EGFR, with the oxadiazole ring interacting with residues Leu792 and Met793 in the active site. hilarispublisher.com

COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The 1,3,4-oxadiazole ring is a structural feature in many compounds designed as selective COX-2 inhibitors. nih.gov Docking studies are frequently performed to rationalize the binding mode of these derivatives within the COX-2 active site (PDB ID: 1CX2) and to explain their selectivity over the COX-1 isoform. nih.govnih.gov

GSK-3beta: Glycogen synthase kinase-3β (GSK-3β) is implicated in the pathology of several diseases, including Alzheimer's disease. eu-jr.eu Molecular docking has been used to identify 1,3,4-oxadiazole derivatives as potential GSK-3β inhibitors. eu-jr.eu Studies on N-amidoalkylated derivatives of 2-amino-1,3,4-oxadiazole have shown that these compounds can form strong complexes with the enzyme's active site (PDB ID: 3F7Z), suggesting their potential for development as treatments for neurodegenerative disorders. eu-jr.eu

Telomerase: Telomerase is an enzyme crucial for cellular immortality and is a significant target in cancer research. Based on available literature from the conducted searches, there is currently a lack of specific molecular docking studies investigating the interaction between this compound or its close derivatives and the telomerase enzyme.

Prediction of Binding Affinities and Estimated Inhibition Constants (IC50)

Computational methods, particularly molecular docking, are pivotal in predicting the binding affinity of ligands to their target proteins, providing a quantitative estimate of binding strength, often expressed as binding energy (in kcal/mol). researchgate.net These predictions are crucial for ranking potential drug candidates before their synthesis and experimental testing. For derivatives of the oxadiazole scaffold, these in silico approaches have been widely used to forecast their potential efficacy.

Molecular docking studies on various 1,3,4-oxadiazole derivatives have shown a range of binding affinities depending on the target protein and the specific substitutions on the heterocyclic core. For instance, in a study targeting the VEGFR-2 enzyme, potent 1,3,4-oxadiazole derivatives exhibited binding energies as strong as -48.89 kJ/mol. nih.gov This strong binding affinity translated to a very low estimated inhibition constant (IC50) of 0.009 µM for the most promising compound in that series. nih.gov Similarly, studies on other 1,2,4-oxadiazole (B8745197) derivatives have identified compounds with low micromolar IC50 values against various cancer cell lines. frontiersin.org

The inclusion of a fluorophenyl group, as in this compound, is a common strategy in drug design. Fluorination can influence binding affinity through various interactions. A study on glycyrrhetinic acid derivatives featuring a para-fluorophenyl moiety attached to a 1,2,4-oxadiazole ring reported a calculated free binding energy (ΔG) of -9.9 kcal/mol to the P-glycoprotein transporter. nih.gov In another investigation involving a related compound, 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole, a high binding affinity for single-stranded DNA/RNA was predicted, with a calculated binding constant (Ka) of 68.35 x 10³ M⁻¹. sciepub.com These examples underscore the ability of the fluorophenyl-oxadiazole motif to engage in strong interactions with biological targets.

Table 1: Predicted Binding Affinities and Inhibition Constants for Selected Oxadiazole Derivatives

| Compound/Derivative Series | Target | Predicted Binding Energy | Estimated IC50 | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole Derivative (Compound 7j) | VEGFR-2 | -48.89 kJ/mol | 0.009 µM | nih.gov |

| 1,2,4-Oxadiazole/quinazoline-4-one hybrids | EGFR-TK | Not Specified | Low micromolar | frontiersin.org |

| para-fluorophenyl-1,2,4-oxadiazole GA derivative (Compound 2k) | P-glycoprotein | -9.9 kcal/mol | Not Specified | nih.gov |

| 3-(4-chlorophenyl)-5-(4-fluorophenyl)-dihydro-1,2,4-oxadiazole | ssDNA/RNA | Not Specified (Ka = 68.35 x 10³ M⁻¹) | Not Applicable | sciepub.com |

| 1,3,4-Oxadiazole Derivative (Compound 11c) | COX-2 | Not Specified | 0.04 µM | nih.gov |

Molecular Dynamics (MD) Simulations for Complex Stability

For oxadiazole derivatives, MD simulations have been crucial in validating computational hits. nih.gov Studies often involve running simulations for tens to hundreds of nanoseconds to observe the behavior of the complex in a simulated physiological environment. Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein.

A study on a 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazole derivative used MD simulations to understand its interaction with DNA/RNA. sciepub.comsciepub.com Similarly, research on 1,3,4-oxadiazole derivatives as VEGFR-2 inhibitors used MD simulations to confirm that the most potent compounds formed stable complexes with the enzyme throughout the simulation period. nih.gov The stability observed in these simulations lends greater confidence to the predicted binding mode and inhibitory potential of the compound before proceeding with more resource-intensive experimental validation. nih.gov

Virtual Screening and Lead Optimization Strategies

Virtual screening is a powerful computational technique used in the early stages of drug discovery to search large databases of chemical compounds and identify those that are most likely to bind to a drug target. nih.gov For scaffolds like 1,3,4-oxadiazole, structure-based virtual screening, which utilizes the 3D structure of the target protein, is a common approach. nih.govmdpi.com This process involves docking thousands or millions of virtual compounds into the active site of the target, scoring their binding modes, and selecting a smaller subset of "hits" for further investigation. nih.gov

Once initial hits are identified, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. This is often an iterative process involving computational design and chemical synthesis. For the 1,3,4-oxadiazole core, chemists and computational scientists can explore different substituents at various positions of the oxadiazole and phenyl rings. For example, guided by docking results, a simple phenyl group might be substituted with a 4-fluorophenyl group to enhance interactions with a specific amino acid residue in the target's binding pocket.

Computational studies on 1,3,4-oxadiazole derivatives targeting VEGFR-2 and EGFR exemplify this process. nih.govnih.gov After identifying initial anti-inflammatory compounds, a detailed virtual screening campaign was designed to test their potential as anticancer agents, leading to the identification of derivatives with high potency and selectivity for VEGFR-2. nih.govnih.gov This demonstrates how computational strategies can repurpose and optimize existing chemical scaffolds for new therapeutic applications.

In Silico ADMET Predictions for Pharmacokinetic Profiling

A crucial aspect of drug development is ensuring that a potential drug molecule has favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). asianpubs.org In silico ADMET prediction models are now routinely used to evaluate these properties computationally, helping to identify and eliminate compounds with poor drug-like characteristics early in the discovery pipeline, thereby saving time and resources. nih.govjaptronline.com

For 1,3,4-oxadiazole derivatives, including those with a 4-fluorophenyl substituent, various ADMET parameters are typically predicted. These include compliance with Lipinski's Rule of Five, which assesses oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Other important predictions involve aqueous solubility, blood-brain barrier (BBB) penetration, plasma protein binding, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicity. japtronline.com

Studies on novel 1,3,4-oxadiazole series have shown that these compounds can be designed to possess good drug-likeness properties. nih.gov For example, in silico analysis of a library of benzothiazole-linked 1,3,4-oxadiazoles found that most compounds showed predicted oral absorption of over 70% and complied with Lipinski's rules. nih.gov Similar predictive studies on other oxadiazole series have confirmed their potential as drug-like candidates, supporting their further development. nih.govjaptronline.com

Table 2: Common In Silico ADMET Parameters Predicted for Oxadiazole Derivatives

| Parameter | Description | Desirable Range/Outcome | Reference |

|---|---|---|---|

| Molecular Weight | Mass of the molecule. | < 500 g/mol (Lipinski's Rule) | nih.gov |

| LogP (Octanol/Water Partition Coefficient) | Measures lipophilicity. | < 5 (Lipinski's Rule) | japtronline.com |

| Hydrogen Bond Donors | Number of N-H, O-H bonds. | < 5 (Lipinski's Rule) | nih.gov |

| Hydrogen Bond Acceptors | Number of N, O atoms. | < 10 (Lipinski's Rule) | nih.gov |

| Aqueous Solubility (LogS) | Predicts solubility in water. | Good to moderate solubility | japtronline.com |

| Human Intestinal Absorption | Percentage of drug absorbed from the gut. | High (>70%) | nih.gov |

| CYP2D6 Inhibition | Predicts inhibition of a key drug-metabolizing enzyme. | Non-inhibitor | japtronline.com |

| Blood-Brain Barrier (BBB) Permeability | Predicts ability to cross into the central nervous system. | Varies based on therapeutic target | japtronline.com |

Future Research Directions and Therapeutic Potential

Design of Novel Analogues with Enhanced Selectivity and Potency

The development of new therapeutic agents based on the 2-(4-Fluorophenyl)-1,3,4-oxadiazole structure is heavily reliant on innovative design strategies that aim to improve biological activity and selectivity. A primary approach involves molecular hybridization, where the oxadiazole ring is combined with other pharmacologically active moieties to create novel conjugates with enhanced or synergistic effects. mdpi.comnih.gov

Researchers are actively designing and synthesizing hybrid molecules that incorporate the 1,3,4-oxadiazole (B1194373) ring with other heterocyclic systems known for their biological relevance. For instance, new series of morpholine-benzimidazole-oxadiazole derivatives have been developed, inspired by the structure of VEGFR-2 inhibitors like sorafenib, to target angiogenesis in colon cancer. acs.org Similarly, the synthesis of pyridothiazine-1,1-dioxide derivatives incorporating a 1,3,4-oxadiazole ring has been explored with the hope of achieving a synergistic anti-inflammatory effect. nih.gov This strategy of combining pharmacophores aims to engage multiple biological targets or enhance binding affinity to a specific target.

Another successful strategy is the modification of substituents on the core structure. By introducing various aryl or heteroaryl groups, scientists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets. For example, the introduction of a benzothiazole (B30560) framework has been reported in derivatives with significant apoptotic activity. acs.org The goal of these modifications is to create analogues with high potency against disease targets while minimizing effects on healthy cells, thereby improving the therapeutic window.

Exploration of Synergistic Effects with Existing Therapeutic Agents

A significant and promising area of future research is the evaluation of this compound derivatives in combination with established therapeutic agents. This approach seeks to identify synergistic interactions that could lead to more effective treatment regimens, potentially overcoming drug resistance and allowing for lower, less toxic doses of conventional drugs.

In oncology, the potential for synergy is a key focus. One study found that a specific 1,3,4-oxadiazole derivative exhibited a potential synergistic anti-tumor effect when used in combination with the chemotherapy drug 5-fluorouracil (B62378) (5-FU) in a mouse tumor model. nih.gov This suggests that such derivatives could enhance the efficacy of standard cytotoxic agents.

This concept extends beyond cancer treatment. In the field of infectious diseases, certain peptide macrocycles containing a 1,3,4-oxadiazole ring were found to act synergistically with the antifungal drug fluconazole, boosting its effectiveness against Candida albicans. mdpi.com Such findings open the door to developing combination therapies that could combat resistant microbial strains. The hybridization of different pharmacophoric molecules within a single compound is also pursued with the hope of achieving a synergistic effect, for instance, in creating new anti-inflammatory agents. nih.gov Future studies will likely focus on systematically screening various combinations of oxadiazole derivatives with a wide range of existing drugs to uncover new, more potent therapeutic strategies.

Advanced In Vitro and In Vivo Pharmacological Evaluation

The therapeutic promise of novel this compound derivatives is substantiated through rigorous pharmacological testing. Both laboratory-based (in vitro) and animal (in vivo) studies are crucial for characterizing their biological activity, mechanism of action, and potential as drug candidates.

In Vitro Anticancer and Enzyme Inhibition Activity

A multitude of studies have demonstrated the potent in vitro activity of 1,3,4-oxadiazole derivatives across various disease models. In oncology, these compounds have shown significant cytotoxicity against a range of human cancer cell lines. nih.govnih.gov For example, certain morpholine-benzimidazole-oxadiazole derivatives have displayed potent inhibition of the VEGFR-2 enzyme, a key player in tumor angiogenesis, with IC₅₀ values comparable to the approved drug sorafenib. acs.org Other derivatives have shown remarkable cytotoxic profiles against lung and colon cancer cell lines. acs.orgnih.gov

The tables below summarize the potent activity of various 1,3,4-oxadiazole derivatives against specific cancer cell lines and enzymes.

Table 1: In Vitro Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Type | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Morpholine-benzimidazole-oxadiazole (5h) | HT-29 (Colon Cancer) | - | acs.org |

| Morpholine-benzimidazole-oxadiazole (5j) | HT-29 (Colon Cancer) | - | acs.org |

| 2,5-diaryl-1,3,4-oxadiazole (3e) | MDA-MB-231 (Breast Cancer) | - | nih.gov |

| Thymol-1,3,4-oxadiazole (5c) | HCT-116 (Colon Cancer) | 2.6 µM | nih.gov |

| Thymol-1,3,4-oxadiazole (5c) | HepG2 (Liver Cancer) | 1.4 µM | nih.gov |

Data represents the concentration required to inhibit 50% of cell growth.

Table 2: In Vitro Enzyme Inhibition by Selected 1,3,4-Oxadiazole Derivatives

| Compound Type | Enzyme Target | Inhibition (IC₅₀) | Source |

|---|---|---|---|

| Morpholine-benzimidazole-oxadiazole (5h) | VEGFR-2 | 0.049 µM | acs.org |

| Morpholine-benzimidazole-oxadiazole (5j) | VEGFR-2 | 0.098 µM | acs.org |

| 1,3,4-oxadiazole derivative (11c) | COX-2 | 0.04 µM | nih.gov |

Data represents the concentration required to inhibit 50% of enzyme activity.

Beyond cancer, these derivatives have been engineered as potent inhibitors of other enzymes, such as cyclooxygenase-2 (COX-2), which is relevant for anti-inflammatory therapies. nih.gov Certain compounds have shown excellent inhibitory activity against COX-2, superior to some established anti-inflammatory drugs. nih.gov Furthermore, derivatives have been developed as potent inhibitors of α-glucosidase, indicating potential applications in managing diabetes. nih.gov

Translational Research Prospects and Clinical Relevance for this compound Derivatives

The extensive preclinical data on this compound derivatives points toward significant translational potential and clinical relevance. The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, valued for its favorable physicochemical and pharmacokinetic properties, including metabolic stability. mdpi.com It often serves as a bioisosteric replacement for amide or ester functionalities, a strategy used to improve the drug-like properties of a molecule. mdpi.comnih.gov

The broad spectrum of demonstrated biological activities—including anticancer, anti-inflammatory, antifungal, and antidiabetic properties—positions these compounds as promising candidates for treating a wide range of human diseases. mdpi.comnih.govnih.govmdpi.com The development of derivatives that target key enzymes and signaling pathways, such as VEGFR-2 in cancer or COX-2 in inflammation, provides a clear path for their translation into clinical settings. acs.orgnih.gov

The clinical relevance of this scaffold is already established by the existence of approved drugs containing the 1,3,4-oxadiazole ring, such as the anticancer agent Zibotentan and the antiretroviral drug Raltegravir. mdpi.com This precedence supports the continued development of new drugs based on this heterocyclic system. Future research will focus on advancing the most promising lead compounds through comprehensive preclinical toxicology and pharmacokinetic profiling, with the ultimate goal of initiating clinical trials to validate their therapeutic efficacy and safety in humans.

Q & A

Q. What are the standard synthetic routes for 2-(4-fluorophenyl)-1,3,4-oxadiazole, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of 4-fluorobenzohydrazide with triethyl orthoformate under reflux (150°C, 5 hours). Key steps include: (i) Preparation of ethyl 4-fluorobenzoate by reacting 4-fluorobenzoic acid with thionyl chloride and ethanol. (ii) Hydrazinolysis to form 4-fluorobenzohydrazide. (iii) Cyclization using triethyl orthoformate. Optimization involves monitoring intermediates via TLC and using stoichiometric excess of triethyl orthoformate (3:1 molar ratio) to drive the reaction to completion .

Q. How can researchers ensure purity during synthesis, and what purification techniques are recommended?

- Methodology : Post-synthesis purification employs recrystallization from ethanol or methanol. Analytical techniques like thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 1:3) confirm purity. For higher resolution, column chromatography (silica gel, gradient elution) or HPLC (C18 column, acetonitrile/water) is advised .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodology :

- NMR : - and -NMR confirm aromatic protons (δ 7.2–8.0 ppm) and oxadiazole carbons (δ 160–165 ppm).

- X-ray crystallography : Monoclinic crystal system (space group P21) with unit cell parameters . Planar molecular geometry with van der Waals stabilization is observed .

Advanced Research Questions

Q. How do electron-withdrawing substituents at C2/C5 positions influence bioactivity in oxadiazole derivatives?

- Methodology : SAR studies reveal that electron-withdrawing groups (e.g., -NO, -Cl) at C2/C5 enhance pharmacological activity. For example:

- Compound XV (5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole) shows potent anticonvulsant and antidepressant activity (ED < 25 mg/kg in murine models).

- Fluorine at the phenyl ring improves membrane permeability, critical for CNS-targeted activity. Activity is quantified via forced swim (antidepressant) and pentylenetetrazole (anticonvulsant) tests .

Q. What computational approaches predict the interaction of this compound with biological targets?

- Methodology : Density functional theory (DFT) using functionals like B3LYP (6-31G** basis set) calculates HOMO-LUMO gaps (~4.0 eV) and electrostatic potential maps. Molecular docking (AutoDock Vina) against GABA receptors (PDB: 6HUP) predicts binding affinities (ΔG ≈ -8.5 kcal/mol), correlating with experimental anticonvulsant data .

Q. What mechanisms underlie the antibacterial activity of sulfone-containing oxadiazole derivatives?

- Methodology : Derivatives like 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole inhibit exopolysaccharide (EPS) production in Xanthomonas oryzae (IC = 10 μg/mL). EPS quantification via phenol-sulfuric acid assay shows >90% inhibition at 20 μg/mL, disrupting biofilm formation .

Q. How can degradation pathways of oxadiazole derivatives be analyzed in environmental matrices?

- Methodology : LC-MS/MS (Q-TOF) identifies degradation products in paddy water. Major pathways include hydroxylation at the oxadiazole ring (m/z 223 → 239) and defluorination (m/z 223 → 185). Half-life (t) under UV light is ~48 hours .

Q. What strategies resolve contradictions in pharmacological data across structurally similar oxadiazoles?

- Methodology : Meta-analysis of bioactivity datasets using multivariate statistics (PCA, PLS-DA) distinguishes critical substituents. For example, nitro groups enhance anticonvulsant activity, while methoxy groups reduce toxicity. Cross-validation with in vitro (HEK293 cytotoxicity) and in vivo (LD) models resolves discrepancies .

Q. How does crystallographic data inform the design of oxadiazole-based drug candidates?

Q. What in vitro models assess neurotoxicity risks of oxadiazole derivatives during preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.